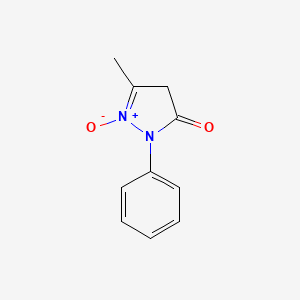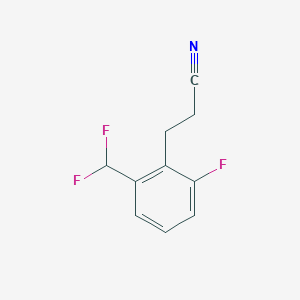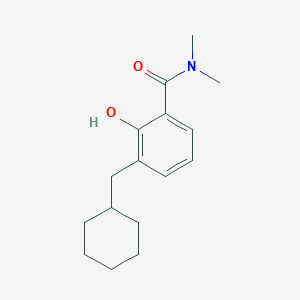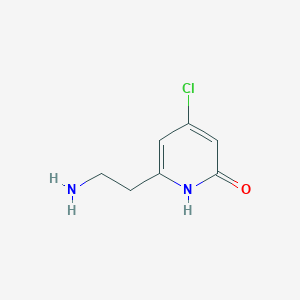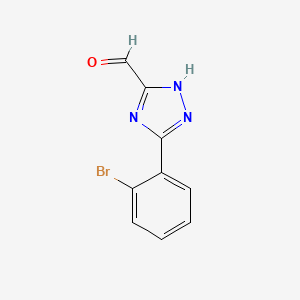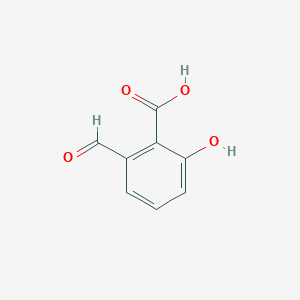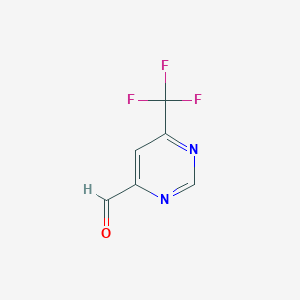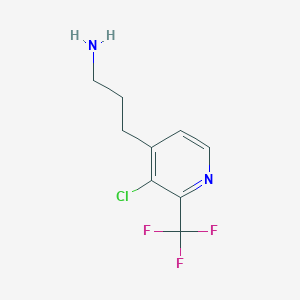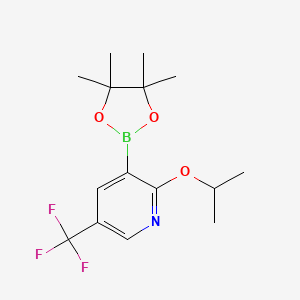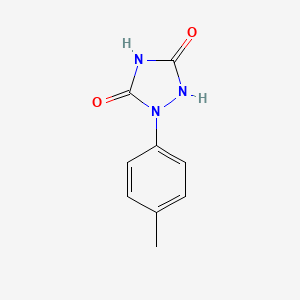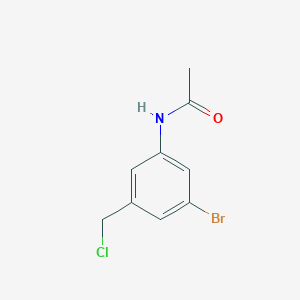
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, where the phenyl ring is substituted with bromine and chloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(chloromethyl)phenyl)acetamide typically involves the following steps:
Bromination: The starting material, 3-chloroacetophenone, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.
Chloromethylation: The brominated intermediate is then subjected to chloromethylation to introduce the chloromethyl group at the 5-position.
Acetylation: Finally, the chloromethylated intermediate is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.
Aplicaciones Científicas De Investigación
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of N-(3-Bromo-5-(chloromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activities. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromo-3-chloro-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a chloromethyl group.
N-(3-Bromo-4-chlorophenyl)acetamide: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
N-(3-Bromo-5-methylphenyl)acetamide: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and biological activity.
Uniqueness
N-(3-Bromo-5-(chloromethyl)phenyl)acetamide is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological properties
Propiedades
Fórmula molecular |
C9H9BrClNO |
|---|---|
Peso molecular |
262.53 g/mol |
Nombre IUPAC |
N-[3-bromo-5-(chloromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9BrClNO/c1-6(13)12-9-3-7(5-11)2-8(10)4-9/h2-4H,5H2,1H3,(H,12,13) |
Clave InChI |
IZRCFSYZJRTMSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



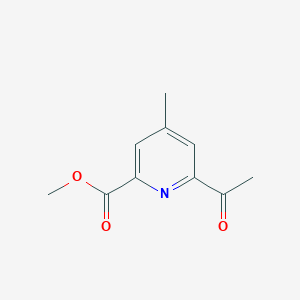
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
